molecular formula C7H15NO2S B15241859 2-Cyclobutylpropane-1-sulfonamide

2-Cyclobutylpropane-1-sulfonamide

Cat. No.: B15241859
M. Wt: 177.27 g/mol
InChI Key: KPBRCNBWVTVPLT-UHFFFAOYSA-N
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Description

2-Cyclobutylpropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclobutylpropane moiety. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base . For 2-Cyclobutylpropane-1-sulfonamide, the process may involve the following steps:

    Preparation of Cyclobutylpropane: Cyclobutylpropane can be synthesized through the cyclization of suitable precursors under specific conditions.

    Sulfonylation: The cyclobutylpropane is then reacted with sulfonyl chloride in the presence of a base to form this compound.

Industrial Production Methods: Industrial production of sulfonamides often employs efficient and environmentally friendly methods. One such method is the oxidative coupling of thiols and amines, which streamlines the synthetic route and reduces waste generation .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under suitable conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of 2-Cyclobutylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides are known to inhibit the synthesis of folic acid by acting as competitive antagonists of p-aminobenzoic acid (PABA). This inhibition disrupts the production of DNA in bacteria, leading to their bacteriostatic effect .

Comparison with Similar Compounds

Uniqueness: 2-Cyclobutylpropane-1-sulfonamide stands out due to its unique cyclobutylpropane moiety, which imparts distinct chemical and biological properties compared to other sulfonamides. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

2-cyclobutylpropane-1-sulfonamide

InChI

InChI=1S/C7H15NO2S/c1-6(5-11(8,9)10)7-3-2-4-7/h6-7H,2-5H2,1H3,(H2,8,9,10)

InChI Key

KPBRCNBWVTVPLT-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)N)C1CCC1

Origin of Product

United States

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